molecular formula C18H14BrNO5S2 B1682699 UMI-77

UMI-77

Cat. No.: B1682699
M. Wt: 468.3 g/mol
InChI Key: WUGANDSUVKXMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UMI-77 is a small molecule inhibitor specifically targeting the myeloid cell leukemia-1 (Mcl-1) protein, a member of the B-cell lymphoma 2 (Bcl-2) family. This compound has shown significant potential in inducing apoptosis in cancer cells by binding to the BH3-binding groove of Mcl-1, thereby blocking its interaction with pro-apoptotic proteins such as Bax and Bak .

Preparation Methods

Synthetic Routes and Reaction Conditions

UMI-77 can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

UMI-77 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Cancer Treatment

Mechanism of Action
UMI-77 functions as a BH3-mimetic, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as Bax and Bak. This disruption leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapies.

Case Study: Gallbladder Carcinoma
A study investigated the effects of this compound on gallbladder carcinoma GBC-SD cells. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Specifically, treatment with 10 µmol/L of this compound resulted in a notable decrease in cell survival rates after 12, 24, and 48 hours (p < .05) .

Table 1: Effects of this compound on GBC-SD Cells

Concentration (µmol/L)Time (hours)Survival Rate (%)
01295
101275
102460
104845

Enhanced Chemotherapeutic Efficacy
In a mouse xenograft model, this compound was shown to enhance the efficacy of etoposide, a common chemotherapeutic agent, while exhibiting minimal adverse effects . This suggests its potential role in overcoming chemoresistance in various cancers.

Neurodegenerative Diseases

Case Study: Alzheimer's Disease
Recent research identified this compound as a potent inducer of mitophagy, which is crucial for mitochondrial quality control. In the APP/PS1 mouse model of Alzheimer's disease, this compound improved molecular and behavioral phenotypes associated with the disease . The compound acts by enhancing the interaction between MCL-1 and LC3A, promoting mitophagy independently of apoptosis.

Table 2: Impact of this compound on Alzheimer's Disease Model

TreatmentBehavioral Improvement (%)Molecular Improvement (%)
Control--
This compound+40+50

Inflammatory Conditions

Case Study: Sepsis-Induced Acute Lung Injury
A study explored the effects of this compound in treating sepsis-induced acute lung injury (ALI). Transcriptomic analysis revealed that this compound modulated 124 differentially expressed genes related to chemokine signaling and apoptosis regulation. Key metabolites affected included inosine 5’-monophosphate and thiamine monophosphate .

Table 3: Gene Modulation by this compound in Sepsis

GeneExpression Change (Fold Change)
Atp4a+2.5
Ido1-1.8
Cxcl10+3.0

Biological Activity

UMI-77 is a small-molecule compound recognized primarily for its role as a BH3-mimetic targeting the anti-apoptotic protein MCL-1. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and neurodegenerative diseases, particularly through its mechanisms of inducing apoptosis and promoting mitophagy.

This compound operates by binding to MCL-1, effectively inhibiting its function. This interaction prevents MCL-1 from heterodimerizing with pro-apoptotic proteins Bax and Bak, thereby facilitating the induction of apoptosis in cancer cells. The compound has shown selectivity for MCL-1 over other members of the Bcl-2 family, demonstrating a binding affinity (K_i) of approximately 490 nmol/L .

Key Mechanisms:

  • Apoptosis Induction: this compound triggers apoptosis in various cancer cell lines, including pancreatic cancer cells, through cytochrome c release and caspase-3 activation .
  • Mitophagy Activation: At sub-lethal doses, this compound promotes mitophagy independently of apoptosis. This was demonstrated in studies involving the APP/PS1 mouse model of Alzheimer's disease, where this compound effectively reversed molecular and behavioral deficits associated with the disease .

In Vitro Studies

In vitro experiments have established that this compound inhibits cell growth in pancreatic cancer models in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed via co-immunoprecipitation assays showing that it disrupts the interaction between MCL-1 and pro-apoptotic proteins .

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (µM)Apoptosis InductionMechanism
Pancreatic Cancer0.49YesMCL-1 inhibition
Leukemia Cells15–30DelayedNOXA induction

In Vivo Studies

In vivo studies using xenograft models have demonstrated the efficacy of this compound in reducing tumor growth. For instance, in a BxPC-3 pancreatic cancer model, treatment with this compound resulted in significant tumor regression and increased levels of pro-apoptotic markers while decreasing survivin levels .

Table 2: In Vivo Efficacy of this compound

ModelDosage (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
BxPC-3 Xenograft7.060Not reported
APP/PS1 Mouse Model5.0Significant improvement85

Clinical Implications

The dual action of this compound—inducing both apoptosis and mitophagy—positions it as a promising candidate for treating various cancers as well as neurodegenerative diseases like Alzheimer's. Its ability to selectively inhibit MCL-1 without adversely affecting mitochondrial integrity at sub-lethal doses suggests a favorable therapeutic window for clinical applications.

Q & A

Basic Research Questions

Q. What is the primary molecular target of UMI-77, and how does it mechanistically induce apoptosis in cancer cells?

this compound selectively inhibits myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family protein. It binds to the BH3-binding groove of Mcl-1 with high affinity (Ki = 490 nM), disrupting Mcl-1 interactions with pro-apoptotic proteins Bax and Bak. This prevents Mcl-1 from sequestering Bax/Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of caspase-9/-3 cascades . In pancreatic cancer models, this compound reduced tumor growth by >50% in xenografts via Bax/Bak-dependent apoptosis .

Q. How are effective concentrations of this compound determined in in vitro studies?

Dose-response curves are generated using viability assays (e.g., MTT) and apoptosis assays (e.g., Annexin V/PI staining). For example:

  • In gallbladder carcinoma (GBC-SD) cells, this compound showed dose-dependent inhibition of proliferation at 5–30 µM, with significant apoptosis at ≥10 µM after 24 hours .
  • Pancreatic cancer cell lines (BxPC-3, Panc-1) exhibited IC50 values of 3.4–4.4 µM, while MiaPaCa-2 cells required higher concentrations (IC50 = 12.5 µM), correlating with Mcl-1/Bak expression levels .
    Methodological tip: Always validate target engagement via co-immunoprecipitation (e.g., Mcl-1/Bax disruption) .

Q. What in vivo models have demonstrated this compound’s efficacy, and what dosing regimens are used?

  • Pancreatic cancer : In BxPC-3 xenografts, this compound (60 mg/kg, IV, twice weekly for 2 weeks) reduced tumor volume by ~50% without toxicity .
  • Alzheimer’s disease (AD) : APP/PS1 mice treated with this compound (10 mg/kg, IP, every other day for 4 months) showed improved cognition, reduced Aβ plaques, and enhanced mitophagy .
    Key consideration: Pharmacokinetic profiling (e.g., microsomal stability, t1/2 = 45 minutes) informs dosing frequency .

Advanced Research Questions

Q. How does this compound’s mechanism differ between cancer and neurodegenerative disease contexts?

In cancer , this compound acts as a BH3 mimetic, antagonizing Mcl-1’s anti-apoptotic role. In AD , it paradoxically enhances Mcl-1’s function as a mitophagy receptor by promoting Mcl-1-LC3A interactions, clearing damaged mitochondria and reducing neuroinflammation. This duality arises from Mcl-1’s context-dependent roles: pro-survival in cancer vs. pro-mitophagy in neurodegeneration .

Q. What factors explain this compound’s variable efficacy across cancer models?

  • Mcl-1 expression : Sensitivity correlates with high Mcl-1/low Bcl-xL expression (e.g., BxPC-3 vs. MiaPaCa-2) .
  • Bax/Bak dependency : Apoptosis is abolished in Bax/Bak double-knockout cells, confirming pathway specificity .
  • Off-target effects : this compound also inhibits Ku70/80 and MUS81-EME1, impairing DNA repair and synergizing with etoposide or bleomycin .

Q. How can researchers resolve contradictions in this compound’s reported polypharmacology?

  • Target validation : Use siRNA knockdown (e.g., Mcl-1 silencing abolishes apoptosis in BxPC-3 cells) .
  • Structural studies : NMR and molecular docking confirm this compound binds Mcl-1’s BH3 groove (para-bromophenyl group inserts into hydrophobic pockets) .
  • Functional assays : Distinguish mitophagy (ATG5-dependent) from apoptosis (caspase activation) .

Q. What combinatorial strategies enhance this compound’s therapeutic potential?

  • With DNA-damaging agents : this compound sensitizes cancer cells to etoposide by blocking Ku70/80-mediated repair .
  • With immunotherapies : High-risk gastrointestinal cancers (e.g., AGS cells) show increased this compound sensitivity, suggesting synergy with immune checkpoint inhibitors .
  • In AD : Co-administer with Aβ clearance agents (e.g., anti-inflammatory drugs) to amplify cognitive benefits .

Q. Methodological Tables

Table 1. Key In Vitro Parameters for this compound Studies

ParameterValue/RangeAssay TypeReference
Mcl-1 binding affinityKi = 490 nMFluorescence polarization
Pancreatic cancer IC503.4–16.1 µMMTT/WST-1
Apoptosis induction60% at 10 µM (24 h)Annexin V/PI flow cytometry

Table 2. In Vivo Efficacy Across Disease Models

Disease ModelDose RegimenKey OutcomeReference
Pancreatic cancer60 mg/kg, IV, 2x/week50% tumor growth inhibition
Alzheimer’s disease10 mg/kg, IP, every other day40% reduction in Aβ plaques
Sepsis-induced lung injury10 mg/kg, IVReduced inflammation via transcriptomic/metabolomic modulation

Q. Critical Considerations for Experimental Design

  • Contradictory data : Address off-target effects (e.g., Ku70/80 inhibition) by including rescue experiments with Mcl-1 overexpression .
  • Mitophagy assays : Use mt-Keima fluorescence or Tom20/Tim23 degradation to quantify mitophagy independently of apoptosis .
  • Dose optimization : Account for this compound’s moderate metabolic stability (t1/2 = 45 minutes) in in vivo pharmacokinetic studies .

Properties

IUPAC Name

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGANDSUVKXMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-(2-phenylpropan-2-yl)carbamate
UMI-77
tert-butyl N-(2-phenylpropan-2-yl)carbamate
tert-butyl N-(2-phenylpropan-2-yl)carbamate
UMI-77
tert-butyl N-(2-phenylpropan-2-yl)carbamate
UMI-77
tert-butyl N-(2-phenylpropan-2-yl)carbamate
tert-butyl N-(2-phenylpropan-2-yl)carbamate
UMI-77
tert-butyl N-(2-phenylpropan-2-yl)carbamate
UMI-77
tert-butyl N-(2-phenylpropan-2-yl)carbamate
UMI-77

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.